1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}pyrrolidine-2-carboxylic acid
Overview
Description
1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}pyrrolidine-2-carboxylic acid is a complex organic compound that features a unique fusion of benzofuran, pyrimidine, and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with pyrrolidine and pyrimidine scaffolds have been reported to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Without specific information on “1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid”, it’s challenging to detail its mode of action. Generally, compounds with these scaffolds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Pyrrolidine and pyrimidine derivatives have been implicated in a variety of biochemical pathways, including signal transduction, cell cycle regulation, and neurotransmission .
Pharmacokinetics
The pyrrolidine scaffold is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar scaffolds have been reported to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving phenol derivatives and appropriate aldehydes or ketones.
Pyrimidine Ring Construction: The benzofuran intermediate is then subjected to a condensation reaction with guanidine or its derivatives to form the pyrimidine ring.
Pyrrolidine Ring Addition: The final step involves the addition of a pyrrolidine ring through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and may exhibit comparable biological activities.
Benzofuran Derivatives:
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine and its analogs are structurally related and may serve as useful comparisons.
Uniqueness: 1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}pyrrolidine-2-carboxylic acid is unique due to its specific combination of benzofuran, pyrimidine, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(26)15-10-6-12-24(15)20-18-17(14-9-4-5-11-16(14)27-18)22-19(23-20)13-7-2-1-3-8-13/h1-5,7-9,11,15H,6,10,12H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNXSLYHRQNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234648 | |
Record name | 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009227-86-4 | |
Record name | 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009227-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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